[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid
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Overview
Description
[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is an organoboron compound with the molecular formula C8H12BNO4. It is a boronic acid derivative that features a pyridine ring substituted with a dimethoxymethyl group and a boronic acid functional group.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group of this compound is then transferred to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound affects the carbon-carbon bond formation pathway . This reaction allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the reaction involving this compound can occur in a variety of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are known to interact with biomolecules such as carbohydrates and proteins. This compound may be used in the development of sensors and probes for detecting biological molecules .
Medicine
In medicinal chemistry, boronic acids have been explored for their potential as enzyme inhibitors. This compound may be investigated for its potential to inhibit specific enzymes involved in disease processes .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
4-Pyridylboronic acid: Similar to [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid but lacks the dimethoxymethyl group.
2-Pyridylboronic acid: Similar structure but with the boronic acid group at the 2-position of the pyridine ring.
Uniqueness
This compound is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as in the development of selective enzyme inhibitors or molecular probes .
Properties
IUPAC Name |
[4-(dimethoxymethyl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-4-10-7(5-6)9(11)12/h3-5,8,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHONOUKMLWVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C(OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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